3-benzyl-N-(2-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
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Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Numerous methods for the synthesis of pyrimidines are described . For example, the introduction of a 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines contributed to activity enhancement .Molecular Structure Analysis
The molecular structure of pyrimidines is characterized by a six-membered ring with two nitrogen atoms. The specific substitutions at various positions on the ring can greatly influence the properties and biological activity of the molecule .Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions, depending on the specific substitutions present on the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidines can vary widely depending on the specific substitutions present on the molecule .Scientific Research Applications
Heterocyclic Compound Synthesis
Research on pyrrolo[3,2-d]pyrimidine derivatives focuses on synthesizing novel heterocyclic compounds, which are foundational in developing pharmaceuticals with analgesic, anti-inflammatory, and antimicrobial activities. For instance, studies have synthesized various heterocyclic compounds derived from similar core structures, demonstrating their potential as COX-1/COX-2 inhibitors, which could imply anti-inflammatory and analgesic properties for related compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiviral and Anticancer Properties
Compounds with the pyrrolo[2,3-d]pyrimidine and related structures have been evaluated for their antiviral and anticancer activities. Modifications at specific positions on the core structure can significantly influence biological activity, such as inhibiting the growth of certain viruses or cancer cells. This insight suggests that structural analogs, including 3-benzyl-N-(2-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide, could be explored for similar therapeutic applications (Renau et al., 1996).
Material Science Applications
In the field of material science, certain pyrrolo[3,2-d]pyrimidine derivatives have shown promise in forming organogels with potential for creating novel materials. These materials could have applications in drug delivery systems or as components in electronic devices, indicating a broad research utility for compounds with similar structural features (Wu et al., 2011).
Enzyme Inhibition for Therapeutic Development
Additionally, research on dual inhibitors of key enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR) involves synthesizing compounds with pyrrolo[2,3-d]pyrimidine rings. These studies are aimed at developing anticancer agents, underscoring the potential of structurally similar compounds in therapeutic enzyme inhibition (Gangjee et al., 2000).
Mechanism of Action
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Future Directions
Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
3-benzyl-N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-27-15-18(22(29)25-13-12-17-10-6-7-11-19(17)32-2)20-21(27)23(30)28(24(31)26-20)14-16-8-4-3-5-9-16/h3-11,15H,12-14H2,1-2H3,(H,25,29)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JETDHMXCQYWPBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NCCC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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